molecular formula C11H10N2O B11718424 (E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine

(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine

Cat. No.: B11718424
M. Wt: 186.21 g/mol
InChI Key: SZZLDNXWTQUQHG-QBFSEMIESA-N
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Description

(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine is an organic compound that features a phenyl group attached to a pyrrole ring through a methylene bridge, with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine typically involves the condensation of phenylhydroxylamine with a pyrrole derivative. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with phenylhydroxylamine in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.

Scientific Research Applications

(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The phenyl and pyrrole rings can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine is unique due to its combination of a phenyl group, pyrrole ring, and hydroxylamine functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(NZ)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H10N2O/c14-13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12,14H/b13-11-

InChI Key

SZZLDNXWTQUQHG-QBFSEMIESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C2=CC=CN2

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CN2

Origin of Product

United States

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